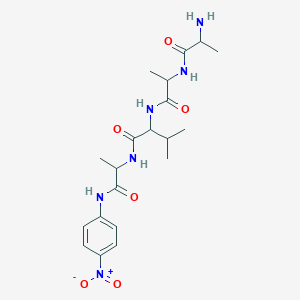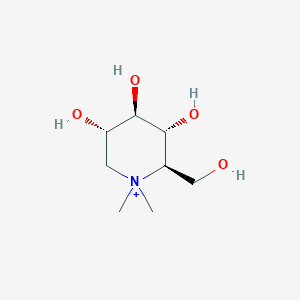
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an important building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to a wide range of biochemical and physiological effects, which we will discuss in the next section.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole in lab experiments is its versatility. This compound can be easily modified to create a wide range of derivatives, which can be used to study various biological targets and applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole. One of the most promising areas of research is the development of new derivatives with improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use in drug discovery.
Métodos De Síntesis
The synthesis of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-chloroethyl methyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to form the final product.
Aplicaciones Científicas De Investigación
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. This compound has been used to synthesize a wide range of derivatives that have shown promising results in various applications, including drug discovery, material science, and catalysis.
Propiedades
Número CAS |
108345-12-6 |
|---|---|
Nombre del producto |
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
Fórmula molecular |
C8H14N2O2S3 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2,5-bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2O2S3/c1-11-3-5-13-7-9-10-8(15-7)14-6-4-12-2/h3-6H2,1-2H3 |
Clave InChI |
TZMHYDQCMVYIFN-UHFFFAOYSA-N |
SMILES |
COCCSC1=NN=C(S1)SCCOC |
SMILES canónico |
COCCSC1=NN=C(S1)SCCOC |
Sinónimos |
DL-GLUTAMIC-2-13C ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)






![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
